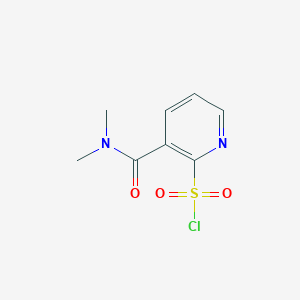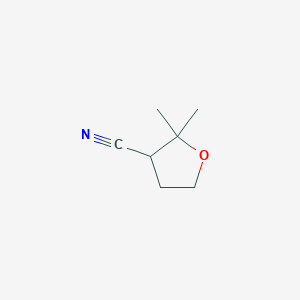
5-Acetyl-2-methoxybenzonitrile
Übersicht
Beschreibung
5-Acetyl-2-methoxybenzonitrile: is an organic compound with the molecular formula C10H9NO2 and a molecular weight of 175.19 g/mol . It is characterized by the presence of an acetyl group at the 5-position, a methoxy group at the 2-position, and a nitrile group on a benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-acetyl-2-methoxybenzonitrile can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction, where an acetyl group is introduced to a methoxybenzonitrile precursor . The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out under controlled temperature conditions to ensure the desired substitution.
Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through recrystallization or distillation to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Acetyl-2-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: 5-Carboxy-2-methoxybenzonitrile.
Reduction: 5-Acetyl-2-methoxybenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Acetyl-2-methoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-acetyl-2-methoxybenzonitrile depends on the specific reactions it undergoes. For example, in nucleophilic aromatic substitution reactions, the methoxy group activates the benzene ring towards nucleophilic attack, facilitating the substitution process. The nitrile group can participate in various reactions, including reduction to amines or hydrolysis to carboxylic acids, depending on the conditions used.
Vergleich Mit ähnlichen Verbindungen
2-Methoxybenzonitrile: Lacks the acetyl group, making it less reactive in certain substitution reactions.
5-Acetyl-2-hydroxybenzonitrile: Has a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
5-Acetyl-2-chlorobenzonitrile: Contains a chlorine atom, which can influence its chemical behavior and reactivity.
Uniqueness: 5-Acetyl-2-methoxybenzonitrile is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both an electron-donating methoxy group and an electron-withdrawing nitrile group allows for diverse chemical transformations and applications in various fields of research.
Eigenschaften
IUPAC Name |
5-acetyl-2-methoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7(12)8-3-4-10(13-2)9(5-8)6-11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBKJNSVIXFOJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595282 | |
| Record name | 5-Acetyl-2-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113016-89-0 | |
| Record name | 5-Acetyl-2-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B3375572.png)


![[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B3375598.png)
![2-Benzyl-2-azabicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B3375605.png)

![[4-(Methoxymethyl)phenyl]acetonitrile](/img/structure/B3375614.png)
![4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine](/img/structure/B3375617.png)


![N-[4-chloro-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B3375640.png)

![Propane, 1-bromo-3-[(1-methylethyl)thio]-](/img/structure/B3375654.png)
![1-(Benzo[d][1,3]dioxol-5-yl)butan-2-ol](/img/structure/B3375661.png)
